2,2'-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate)
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Overview
Description
2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) is a chemical compound known for its unique structure and properties. It is characterized by the presence of two aminobenzenesulfonate groups connected by an ethene bridge. This compound is often used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) typically involves the reaction of 5-aminobenzenesulfonic acid with ethene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) include:
- 2,2’-ethylenebis(5-aminobenzenesulfonate)
- 2,2’-ethylenebis(4-aminobenzenesulfonate)
- 2,2’-ethylenebis(3-aminobenzenesulfonate)
Uniqueness
What sets 2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) apart is its specific ethene bridge and the position of the amino groups, which confer unique reactivity and properties. This makes it particularly useful in applications where these specific structural features are advantageous.
Properties
Molecular Formula |
C14H12N2O6S2-2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/p-2/b2-1+ |
InChI Key |
REJHVSOVQBJEBF-OWOJBTEDSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Origin of Product |
United States |
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